3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid

Description

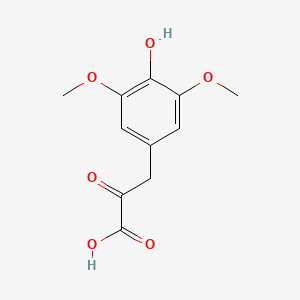

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid is a phenolic derivative characterized by a 2-oxopropanoic acid backbone attached to a 4-hydroxy-3,5-dimethoxyphenyl group.

Properties

Molecular Formula |

C11H12O6 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,13H,3H2,1-2H3,(H,14,15) |

InChI Key |

OSIRPBGXEVFDDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

Biology: Its antioxidant properties make it a subject of study for protecting cells from oxidative stress.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress . It also inhibits the activity of certain enzymes involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings

Target Compound

- Limited direct data, but structurally related to lignin degradation products. For example, lignin peroxidase cleaves phenolic β-O-4 dimers (e.g., syringaldehyde) into smaller fragments like syringic acid and 2-oxo derivatives .

- The 2-oxo group may enhance electrophilicity, making it reactive in oxidation or conjugation reactions.

Syringic Acid

- Exhibits radical scavenging activity (IC₅₀ = 12.5 μM in DPPH assay), weaker than sinapic acid due to lack of conjugated double bonds .

- Isolated from bamboo leaves and used as a reference standard in phytochemical studies .

Sinapic Acid

- Superior MALDI matrix performance for large proteins (>20 kDa) compared to α-cyano-4-hydroxycinnamic acid (CHCA) due to higher UV absorption and lower background noise .

- Shows anti-proliferative effects in cancer cells (e.g., IC₅₀ = 45 μM in HepG2 cells) via ROS modulation .

Ferulic Acid

- Widely used in cosmetics for UV protection; stabilizes formulations due to phenolic hydroxyl group .

- Synergistic antioxidant effects with vitamins C and E in food systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.